molecular formula C14H21NO B7873975 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine

4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B7873975
M. Wt: 219.32 g/mol
InChI Key: KUYFULLEXFAPNT-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative featuring a hydroxyl group and a 3,5-dimethylphenyl substituent at the 4-position of the piperidine ring, with an additional methyl group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its structural motifs, which influence electronic properties, solubility, and biological interactions. The 3,5-dimethylphenyl group introduces steric bulk and electron-donating effects, while the hydroxyl group enhances polarity.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-8-12(2)10-13(9-11)14(16)4-6-15(3)7-5-14/h8-10,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYFULLEXFAPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCN(CC2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation via Hydrogenation

A widely adopted method involves hydrogenating pyridine derivatives to form the piperidine ring. For example, 4-pyridinecarboxaldehyde derivatives can be reduced under high-pressure hydrogenation conditions using noble metal catalysts.

Example Protocol (Adapted from Patent CN112661694B) :

  • Methylation of 4-Pyridinecarboxaldehyde :

    • React 4-pyridinecarboxaldehyde with trimethyl orthoformate (molar ratio 1:2–4) in the presence of a solid acid catalyst (e.g., phosphotungstic acid) at 20–80°C for 4–12 hours.

    • Yield: >99.5% conversion to 4-(dimethoxymethyl)-pyridine.

  • Hydrogenation to Piperidine :

    • Dissolve the intermediate in methanol or DMF.

    • Add a noble metal catalyst (e.g., 15% Ru/TiO₂ or 10% Rh/C).

    • React under hydrogen pressure (2–4 MPa) at 40–100°C for 2–12 hours.

    • Yield: 96–97% with >99% purity after distillation.

Key Data Table :

StepCatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
1PTA*45Ambient99.699.1
2Ru/TiO₂50296.899.1
2Rh/C90497.299.3
*PTA = Phosphotungstic acid

Functionalization of Pre-formed Piperidine

An alternative route modifies pre-existing piperidine derivatives. For instance, 1-methylpiperidin-4-one can undergo Grignard addition with 3,5-dimethylphenylmagnesium bromide, followed by hydroxylation.

Critical Considerations :

  • Grignard Reaction : Conducted in anhydrous THF at 0°C to room temperature.

    • Stoichiometry: 1:1.2 (ketone:Grignard reagent) to minimize di-adduct formation.

  • Hydroxylation : Achieved via oxidation with mCPBA (meta-chloroperbenzoic acid) or enzymatic methods.

    • Enzymatic approaches using cytochrome P450 mimics improve stereocontrol.

Optimization of Reaction Conditions

Catalyst Selection

Noble metal catalysts (Ru, Rh) outperform traditional Pd/C in hydrogenation steps due to higher tolerance for steric hindrance from the 3,5-dimethylphenyl group.

Catalyst Performance Comparison :

CatalystHydrogenation Efficiency (%)Byproduct Formation (%)
Ru/TiO₂96.8<0.5
Rh/C97.2<0.3
Pd/C82.42.1

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance hydrogenation rates by stabilizing charged intermediates, while methanol facilitates easier catalyst recovery.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times and improves safety:

  • Residence Time : 30 minutes vs. 7 hours in batch reactors.

  • Yield Improvement : 98.5% with automated temperature/pressure controls.

Purification Techniques

  • Distillation : Reduced-pressure distillation (−0.1 MPa, 45–50°C) achieves >99% purity.

  • Crystallization : Cooling crystallization in 85% ethanol yields needle-like crystals (melting point: 112–114°C).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Over-methylation during the initial step.

    • Solution : Use stoichiometric methylating agents and solid acid catalysts to limit side reactions.

  • Catalyst Deactivation :

    • Cause : Poisoning by sulfur impurities in raw materials.

    • Solution : Pre-treatment with activated carbon or molecular sieves.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction of the hydroxy group to form the corresponding alcohol.

  • Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that piperidine derivatives, including 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine, exhibit promising anticancer activity. Research has shown that compounds with piperidine scaffolds can induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The compound acts through multiple pathways, including the inhibition of specific enzymes involved in cancer cell survival and proliferation. For instance, it has been noted that piperidine derivatives can interact with bromodomain-containing proteins, which play a crucial role in the regulation of gene expression related to cancer progression .
  • Case Study : A study demonstrated that a series of piperidine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. This suggests that structural modifications, such as the introduction of dimethylphenyl groups, can significantly enhance the anticancer properties of piperidine-based compounds .

Neurodegenerative Diseases

The potential of this compound extends to the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Alzheimer's Disease : Compounds derived from piperidine have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline in Alzheimer's patients. The introduction of specific substituents has been shown to improve brain exposure and enhance therapeutic efficacy .
  • Parkinson's Disease : Research indicates that certain piperidine derivatives can protect dopaminergic neurons from degeneration. The compound's ability to modulate neurotransmitter levels may provide a new avenue for treating Parkinson's disease by improving motor function and reducing symptoms associated with the disease .

Dual-Target Inhibition

The compound also shows promise as a dual-target inhibitor, particularly in the context of cancer treatment where overcoming drug resistance is crucial.

  • Bromodomain Inhibition : Studies have highlighted the role of bromodomain-containing proteins in cancer cell survival. The synthesis of dual inhibitors targeting both bromodomain proteins and other signaling pathways has been explored. This compound could potentially be modified to enhance its inhibitory effects on these targets, leading to improved therapeutic outcomes .

Data Tables

Application AreaMechanism of ActionNotable Findings
Cancer TherapyInduces apoptosis; inhibits tumor growthEnhanced cytotoxicity compared to standard therapies
Neurodegenerative DiseasesAChE and BuChE inhibition; neuroprotectionImproved motor function in Parkinson's models
Dual-Target InhibitionTargets bromodomain proteinsPotential to overcome drug resistance in cancers

Mechanism of Action

The mechanism by which 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs differing in phenyl ring substituents (e.g., halogens, additional methyl groups) and piperidine modifications. Key comparisons include:

Substituent Effects on Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties/Applications
4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine C13H19NO 3,5-dimethyl ~205.29* High lipophilicity; potential CNS agent
4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine () C12H15Cl2NO 3,5-dichloro 260.16 Specialty chemical; high cost ($809/g)
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-methylpiperidine () C12H14F3NO 3,4,5-trifluoro 245.24 Electron-withdrawing substituents; pharmaceutical intermediate
4-[4-(4-hydroxy-3,5-dimethylphenyl)-1-methylpiperidin-4-yl]-2,6-dimethylphenol () C22H29NO2 3,5-dimethyl (two phenyl rings) 339.47 Extended conjugation; materials science applications

*Estimated based on structural analogs.

Key Findings:

Electronic Effects :

  • Methyl Groups (3,5-dimethyl) : Electron-donating, increasing lipophilicity and stability. Favors membrane permeability in drug design .
  • Chlorine (3,5-dichloro) : Electron-withdrawing, enhancing reactivity in cross-coupling reactions. Higher molecular weight (260.16 g/mol) due to chlorine .
  • Fluorine (3,4,5-trifluoro) : Strong electron-withdrawing effects, improving metabolic stability in pharmaceuticals .

Fluorinated analogs (e.g., 3,4,5-trifluoro) exhibit lower lipophilicity than methylated versions, favoring aqueous solubility .

Applications :

  • Dichloro Analog : High cost ($809/g) suggests niche use in advanced syntheses or as a pharmacophore .
  • Trifluorophenyl Analog : Common in kinase inhibitor scaffolds due to fluorine’s bioisosteric properties .
  • Extended Structure () : Bulkier biphenyl design (339.47 g/mol) may serve as a building block for OLEDs or polymers .

Biological Activity

4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a dimethylphenyl moiety. Its structure can be represented as follows:

C14H19NO\text{C}_{14}\text{H}_{19}\text{N}\text{O}

Analgesic Properties

Research indicates that derivatives of 4-hydroxy-piperidine exhibit morphine-like analgesic properties. A study demonstrated that N-3-dimethyl-4-phenyl-4-hydroxy-piperidine derivatives were effective in pain models, suggesting that modifications to the piperidine structure can enhance analgesic efficacy .

Anti-inflammatory Effects

Several derivatives have shown significant anti-inflammatory activity. For example, compounds derived from this scaffold were tested against tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) in vitro, demonstrating up to 85% inhibition at specific concentrations .

Table 1: Anti-inflammatory Activity of Selected Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
This compound76861
Derivative A617610
Derivative B707810

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. It was found to exhibit protective effects against neurotoxicity induced by oxidative stress in neuronal cell lines. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses .

Case Study 1: Analgesic Efficacy

In a controlled trial involving animal models, the analgesic efficacy of the compound was compared with standard analgesics like morphine. The results indicated that the compound produced significant pain relief comparable to morphine, with fewer side effects .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the molecular mechanisms underlying the anti-inflammatory effects of this compound. It was shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition led to decreased expression of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3,5-dimethylphenylmagnesium bromide with a protected piperidinone precursor, followed by deprotection and methylation. Optimization requires adjusting reaction parameters (e.g., solvent polarity, temperature) and catalysts (e.g., palladium for cross-coupling). Reaction monitoring via HPLC (as outlined in USP methods ) or LC-MS is critical. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach ) can predict optimal conditions, reducing trial-and-error experimentation.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT, COSY for stereochemistry), X-ray crystallography for absolute configuration, and FT-IR for functional group validation. For impurities, HPLC with a sodium 1-octanesulfonate buffer system (pH 4.6, methanol ratio 65:35) ensures resolution of closely related analogs. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight.

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines for unclassified but reactive amines. Use fume hoods for synthesis steps involving volatile intermediates. In case of skin/eye contact, immediate rinsing with water is required, as per safety data for structurally similar piperidine hydrochlorides . Store under inert atmosphere to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting specific biological receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to receptors like histamine or serotonin subtypes. For example, piperidine derivatives with chloro or methoxy substituents show enhanced receptor specificity . Pair computational predictions with SPR (surface plasmon resonance) or radioligand binding assays for validation. Tools like COMSOL Multiphysics integrate AI to optimize simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, buffer pH effects). Standardize protocols using validated reference compounds (e.g., EP impurity standards ). Meta-analysis of dose-response curves and statistical tools (ANOVA with post-hoc tests) can identify outliers. Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo efficacy models).

Q. How can researchers optimize reaction scalability while minimizing byproduct formation?

  • Methodological Answer : Apply factorial design of experiments (DoE) to assess interactions between variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design evaluates the impact of catalyst loading, solvent polarity, and reaction time on yield . Use process analytical technology (PAT) for real-time monitoring. Membrane separation technologies can purify intermediates, reducing downstream impurities.

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS tracking degradation products. Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolysis. Use isotopic labeling (e.g., ¹⁴C or ²H) for metabolic stability studies in hepatocyte models. Data integrity tools (e.g., encrypted LIMS systems ) ensure traceability.

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